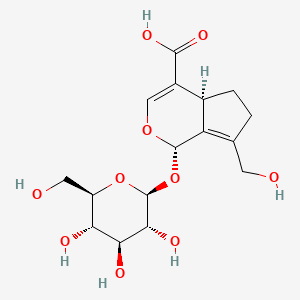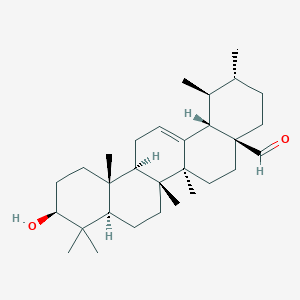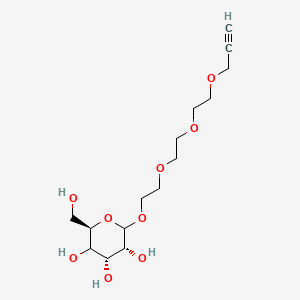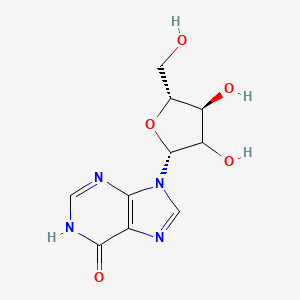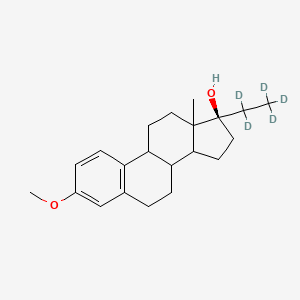
1,3,5(10)-Estratriene-17|A-ethyl-3,17|A-diol 3-methyl ether-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is a deuterium-labeled derivative of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 typically involves the deuteration of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuteration can be achieved through various methods, including catalytic exchange reactions, where the hydrogen atoms are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale catalytic exchange reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The process may include multiple steps of purification, such as chromatography, to isolate the desired deuterium-labeled compound .
化学反応の分析
Types of Reactions
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
科学的研究の応用
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Research: Used in studies involving hormone receptors and their interactions.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug-drug interactions.
作用機序
The mechanism of action of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 involves its interaction with specific molecular targets, such as hormone receptors. The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in its biological activity compared to its non-deuterated counterpart. The pathways involved may include receptor binding, signal transduction, and metabolic degradation .
類似化合物との比較
Similar Compounds
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether: The non-deuterated version of the compound.
Estradiol: A naturally occurring estrogen hormone.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of metabolic degradation and overall stability of the compound, making it a valuable tool in drug development and research .
特性
分子式 |
C21H30O2 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
(17S)-3-methoxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17?,18?,19?,20?,21-/m0/s1/i1D3,4D2 |
InChIキー |
NVYBDSYHTNOJSQ-SWAIXTRRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
正規SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



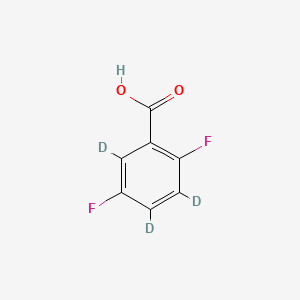
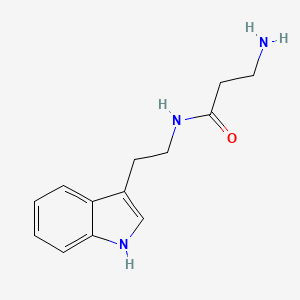
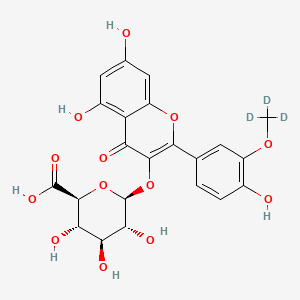
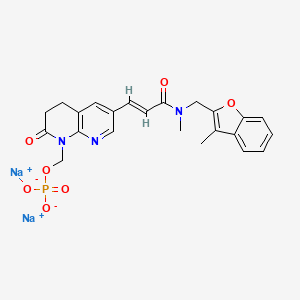
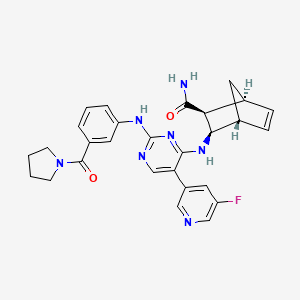
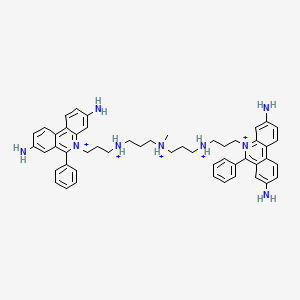

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
